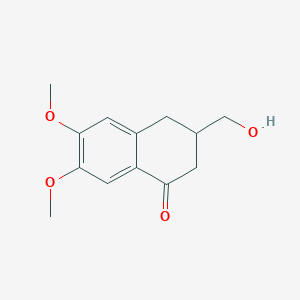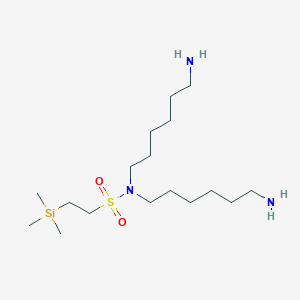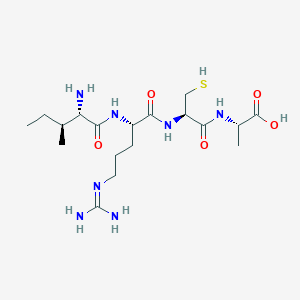![molecular formula C8H12N2O B12531704 1-[(E)-Ethenyldiazenyl]hex-5-en-1-one CAS No. 676471-06-0](/img/structure/B12531704.png)
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one is an organic compound characterized by the presence of an ethenyldiazenyl group attached to a hex-5-en-1-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-Ethenyldiazenyl]hex-5-en-1-one typically involves the reaction of hex-5-en-1-one with diazene compounds under controlled conditions. One common method involves the use of a diazotization reaction, where an amine precursor is treated with nitrous acid to form the diazonium salt, which then reacts with hex-5-en-1-one to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the ethenyldiazenyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(E)-Ethenyldiazenyl]hex-5-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The ethenyldiazenyl group can participate in various biochemical pathways, influencing cellular processes and metabolic functions. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-5-en-1-one: A structurally similar compound without the ethenyldiazenyl group.
1-Hexen-5-yne: Contains a triple bond instead of the ethenyldiazenyl group.
5-Hexen-1-ol: An alcohol derivative of hex-5-en-1-one.
Uniqueness
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one is unique due to the presence of the ethenyldiazenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group allows for specific interactions and transformations that are not possible with the other similar compounds.
Eigenschaften
CAS-Nummer |
676471-06-0 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
N-ethenyliminohex-5-enamide |
InChI |
InChI=1S/C8H12N2O/c1-3-5-6-7-8(11)10-9-4-2/h3-4H,1-2,5-7H2 |
InChI-Schlüssel |
CMYUZMDTZHFGFA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC(=O)N=NC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)

![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)



![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)


